3,3-Difluoropentane-1-sulfonamide
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Overview
Description
3,3-Difluoropentane-1-sulfonamide is an organic compound with the molecular formula C5H11F2NO2S and a molecular weight of 187.21 g/mol It is a sulfonamide derivative, characterized by the presence of two fluorine atoms on the third carbon of the pentane chain and a sulfonamide group at the first carbon
Preparation Methods
One common method involves the reaction of 3,3-difluoropentane with a sulfonamide reagent under suitable conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities with high purity.
Chemical Reactions Analysis
3,3-Difluoropentane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include alkoxides, thiolates, and amines.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.
Scientific Research Applications
3,3-Difluoropentane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and materials with specific properties.
Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 3,3-Difluoropentane-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound by influencing its electronic and steric properties .
Comparison with Similar Compounds
3,3-Difluoropentane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
3,3-Difluoropentane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
3,3-Difluoropentane-1-amine: Similar structure but with an amine group instead of a sulfonamide group.
3,3-Difluoropentane-1-thiol: Similar structure but with a thiol group instead of a sulfonamide group.
The uniqueness of this compound lies in its combination of fluorine atoms and the sulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,3-difluoropentane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEPIWPANIXINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCS(=O)(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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